1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine
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Description
1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine is a useful research compound. Its molecular formula is C16H23F2NO4S2 and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Glycosidic Linkage Formation
One notable application involves the use of derivatives like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride. This combination acts as a powerful, metal-free reagent, enabling the activation of thioglycosides to form glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, a crucial step in the synthesis of complex carbohydrates and glycoconjugates (Crich & Smith, 2001).
Piperazine Ring Formation
Derivatives of the target compound have been utilized in reactions leading to the formation of the piperazine ring. For instance, the reaction of 3-azidopropyl methanesulfonate with triphenylphosphine can result in the formation of 1,4-bis(triphenyl-phosphino)piperazine by intermolecular cyclization, showcasing the flexibility of such compounds in synthesizing piperazine derivatives with potential applications in medicinal chemistry and drug design (Lin et al., 1995).
Sulfonylation Reactions
Sulfonylation reactions play a significant role in organic synthesis, and compounds like 1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine are valuable reagents in such processes. For example, the synthesis and study of sulfonylated unsaturated piperidines via rhodium-catalyzed intramolecular cyclization have been reported, highlighting the utility of sulfonyl groups in constructing cyclic and heterocyclic structures with potential pharmacological properties (Furukawa et al., 2019).
Crystal Structure Analysis
Compounds within this chemical family have also been characterized for their crystal structures, providing insights into their molecular geometries and potential interactions in complex formations. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol has been determined, revealing the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, which can inform further synthetic and medicinal chemistry applications (Girish et al., 2008).
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F2NO4S2/c1-12(2)10-24(20,21)16-4-3-5-19(9-16)25(22,23)11-13-6-14(17)8-15(18)7-13/h6-8,12,16H,3-5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPNCHYLSGICFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.